

Application Notes and Protocols for the Molecular Farming of Pembrolizumab

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Pembrolizumab, a humanized monoclonal antibody that targets the programmed cell death protein 1 (PD-1), is a cornerstone of cancer immunotherapy.[1][2][3][4][5] Traditional manufacturing of monoclonal antibodies using mammalian cell culture is a costly and time-consuming process. Molecular farming in plants, particularly Nicotiana benthamiana, has emerged as a rapid, scalable, and cost-effective alternative for producing complex therapeutic proteins like Pembrolizumab. This document provides detailed application notes and protocols for the expression and purification of Pembrolizumab in N. benthamiana using a transient expression system.

Quantitative Data Presentation

The following tables summarize key quantitative data for plant-produced Pembrolizumab, offering a comparison with its commercially available counterpart, Keytruda®.

Table 1: Expression and Purification of Pembrolizumab in Nicotiana benthamiana



Parameter	Value	Reference
Expression System	Transient expression in Nicotiana benthamiana	
Expression Method	Agrobacterium-mediated transient expression (agroinfiltration)	
Yield	Up to 340 mg/kg fresh leaf weight (FLW)	
Purification Method	Protein A Affinity Chromatography	-

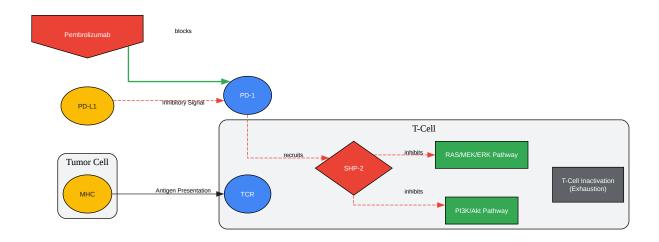
Table 2: Physicochemical and Functional Characterization of Plant-Produced Pembrolizumab

Parameter	Plant-Produced Pembrolizumab	Commercial Pembrolizumab (Keytruda®)	Reference
Molecular Weight (kDa)	~150	~149	
Binding Affinity to human PD-1 (KD)	8.51 nM	8.26 nM	
PD-1/PD-L1 Inhibitory Activity (EC ₅₀)	147.2 ng/mL	146.7 ng/mL	
N-Glycosylation Profile	Oligomannosidic N- glycans (Man7- 9GlcNAc2)	Complex N-glycans	_

Signaling Pathway

The diagram below illustrates the mechanism of action of Pembrolizumab in blocking the PD-1/PD-L1 signaling pathway, thereby restoring T-cell-mediated cytotoxicity against tumor cells.





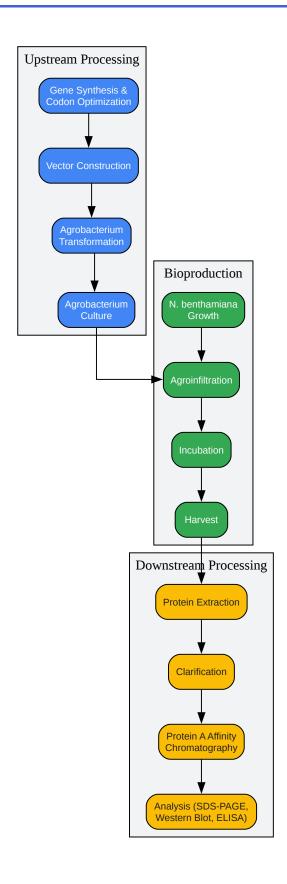
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Caption: Pembrolizumab blocks the PD-1/PD-L1 interaction.

Experimental Workflow

The general workflow for the molecular farming of Pembrolizumab in N. benthamiana is depicted below.





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Caption: Workflow for Pembrolizumab production in plants.



Experimental Protocols Gene Construct and Vector Preparation

- Gene Synthesis and Codon Optimization: Synthesize the DNA sequences for the heavy and light chains of Pembrolizumab. Codon-optimize the sequences for optimal expression in Nicotiana benthamiana.
- Vector Construction: Clone the codon-optimized heavy and light chain sequences into a
 plant expression vector suitable for Agrobacterium-mediated transient expression. A
 commonly used vector system is based on the bean yellow dwarf virus (BeYDV) for highlevel expression. It is also recommended to co-express a viral suppressor of gene silencing,
 such as P19, to enhance protein accumulation.

Agrobacterium tumefaciens Preparation

- Transformation: Transform the plant expression vectors containing the Pembrolizumab heavy and light chains, and the P19 silencing suppressor, into a suitable Agrobacterium tumefaciens strain (e.g., GV3101 or LBA4404).
- Culture Initiation: From a fresh plate, inoculate a single colony of each transformed
 Agrobacterium strain into 10 mL of YEB medium containing appropriate antibiotics.
- Overnight Culture: Grow the cultures overnight at 28°C with shaking (200-250 rpm) until the OD₆₀₀ reaches approximately 1.5-2.0.
- Cell Harvest and Resuspension: Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes. Resuspend the pellets in infiltration buffer (10 mM MES, 10 mM MgCl₂, 200 μM acetosyringone, pH 5.6). Adjust the final OD₆₀₀ of each culture to 1.0.
- Incubation: Incubate the resuspended Agrobacterium cultures at room temperature for 2-4 hours without shaking before infiltration.
- Mixing: Just before infiltration, mix equal volumes of the Agrobacterium cultures containing the heavy chain, light chain, and P19 constructs.

Agroinfiltration of Nicotiana benthamiana



- Plant Growth: Grow N. benthamiana plants for 4-6 weeks under controlled conditions (16h light/8h dark cycle, 24°C).
- Infiltration: Using a needleless syringe, infiltrate the Agrobacterium mixture into the abaxial (underside) of the leaves of the healthy, well-watered plants. Ensure the entire leaf is saturated with the bacterial suspension.
- Incubation: Maintain the infiltrated plants in the growth chamber for 4-6 days to allow for transient expression of Pembrolizumab.

Protein Extraction

- Harvesting: Harvest the infiltrated leaves 4-6 days post-infiltration.
- Homogenization: Homogenize the harvested leaves in a chilled blender with 3 volumes (w/v)
 of cold extraction buffer (e.g., 0.1 M Tris-HCl, pH 8.0, 150 mM NaCl, 10 mM EDTA, and a
 protease inhibitor cocktail).
- Clarification: Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C to pellet cell debris.
- Filtration: Filter the supernatant through Miracloth or a similar filter to remove any remaining particulate matter.

Purification by Protein A Affinity Chromatography

- Column Equilibration: Equilibrate a Protein A affinity column with 5-10 column volumes of binding buffer (e.g., PBS, pH 7.4).
- Sample Loading: Load the clarified plant extract onto the equilibrated column.
- Washing: Wash the column with 10-15 column volumes of binding buffer to remove unbound proteins.
- Elution: Elute the bound Pembrolizumab with an elution buffer of low pH (e.g., 0.1 M glycine, pH 2.5-3.0). Collect the fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.5) to immediately neutralize the pH.



• Buffer Exchange: Perform a buffer exchange on the purified antibody fractions into a stable formulation buffer (e.g., PBS) using dialysis or a desalting column.

Quantification by ELISA

- Coating: Coat a 96-well high-binding microplate with a capture antibody specific for human IgG overnight at 4°C.
- Blocking: Block the plate with a blocking buffer (e.g., 5% non-fat dry milk in PBST) for 1-2 hours at room temperature.
- Sample Incubation: Add serial dilutions of the purified plant-produced Pembrolizumab and a known concentration of a standard human IgG to the wells and incubate for 1-2 hours.
- Detection Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-human IgG detection antibody and incubate for 1 hour.
- Development: Add a TMB substrate and stop the reaction with a stop solution.
- Measurement: Read the absorbance at 450 nm using a microplate reader.
- Quantification: Determine the concentration of Pembrolizumab in the plant extracts by comparing the absorbance values to the standard curve.

Conclusion

The protocols and data presented herein demonstrate that molecular farming in Nicotiana benthamiana is a viable and efficient platform for the production of functional Pembrolizumab. This approach offers significant advantages in terms of speed, scalability, and cost, potentially increasing the global accessibility of this life-saving immunotherapy. Further optimization of expression and purification strategies will continue to enhance the utility of this powerful biomanufacturing system.

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